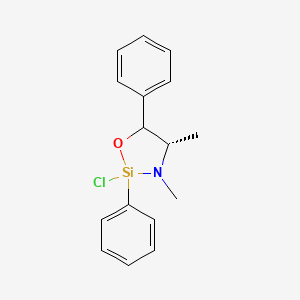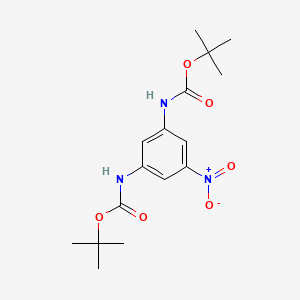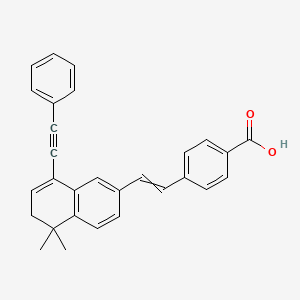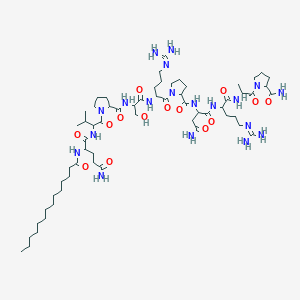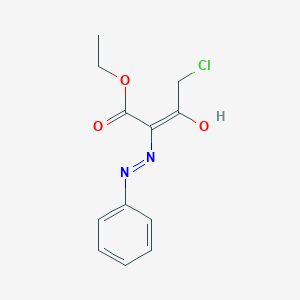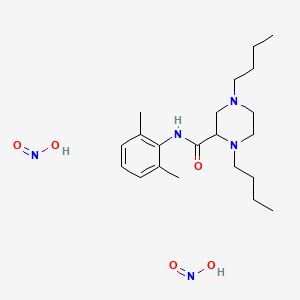
2-Piperazinecarboxanilide, 1,4-dibutyl-2',6'-dimethyl-, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jolkinolide-B: is a diterpenoid compound isolated from the dried root of Euphorbia fischeriana Steud. It has garnered significant attention due to its anticancer, anti-inflammatory, and immunomodulatory activities . The compound has shown promising results in inducing apoptosis in various human cancer cell lines, including breast cancer, chronic myeloid leukemia, and melanoma.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Jolkinolide-B typically involves complex organic reactions starting from simpler precursor molecules. The specific synthetic routes can vary, but they often include steps such as cyclization, oxidation, and reduction reactions.
Industrial Production Methods: : Industrial production of Jolkinolide-B involves scaling up the synthetic routes developed in the laboratory. This requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : Jolkinolide-B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.
Major Products Formed: : The major products formed from these reactions include various derivatives of Jolkinolide-B, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: : Jolkinolide-B is used as a starting material for the synthesis of other bioactive compounds. Its unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methods.
Biology: : In biological research, Jolkinolide-B is used to study apoptosis and other cellular processes. It has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research.
Medicine: : Jolkinolide-B has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells. It is also being studied for its anti-inflammatory and immunomodulatory properties, which could make it useful in treating inflammatory and autoimmune diseases.
Industry: : In the pharmaceutical industry, Jolkinolide-B is used as a lead compound for the development of new drugs. Its unique biological activities make it a valuable target for drug discovery and development.
Mechanism of Action
Molecular Targets and Pathways: : Jolkinolide-B exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It downregulates mRNA expression and induces apoptosis through the activation of caspases and other apoptotic proteins.
Mechanism: : The compound interacts with cellular components, leading to the activation of apoptotic pathways and the induction of cell death in cancer cells. It also modulates the immune response, contributing to its anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds: : Jolkinolide-B is structurally similar to other diterpenoids such as ingenol mebutate and phorbol esters. These compounds also exhibit anticancer and anti-inflammatory properties.
Uniqueness: : Jolkinolide-B is unique in its ability to induce apoptosis in a wide range of cancer cell lines and its immunomodulatory effects. Its distinct chemical structure and biological activities set it apart from other diterpenoids.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
36478-01-0 |
|---|---|
Molecular Formula |
C21H37N5O5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1,4-dibutyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide;nitrous acid |
InChI |
InChI=1S/C21H35N3O.2HNO2/c1-5-7-12-23-14-15-24(13-8-6-2)19(16-23)21(25)22-20-17(3)10-9-11-18(20)4;2*2-1-3/h9-11,19H,5-8,12-16H2,1-4H3,(H,22,25);2*(H,2,3) |
InChI Key |
QGCKCIHJVXAKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(C(C1)C(=O)NC2=C(C=CC=C2C)C)CCCC.N(=O)O.N(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
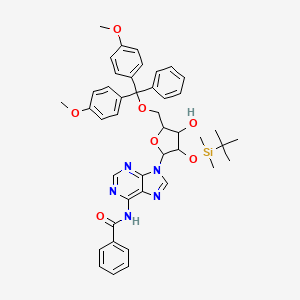
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
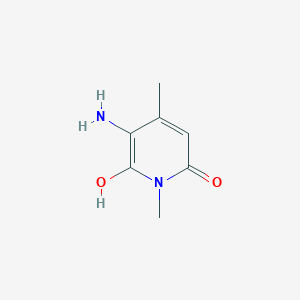
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
